2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (UV, IR, NMR, MS).Scientific Research Applications
Antitumor Activity
2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives have been studied for their potential in targeting topoisomerase I (TOP1), a key enzyme involved in DNA replication. Notably, certain derivatives demonstrate pronounced antitumor activity, surpassing even camptothecin, a known anticancer agent. This highlights their potential in cancer therapeutics (Singh et al., 2003).
Structural Studies
The molecular structures of various derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been analyzed. This includes the study of hydrogen bonding and molecular interactions, which is crucial for understanding their potential applications in pharmaceuticals and materials science (Sivakumar et al., 1996).
Synthesis and Applications in Marine Natural Products
Research into the synthesis of specific 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives, like isoaaptamine, shows its role as a protein kinase C (PKC) inhibitor. Isoaaptamine is isolated from marine sponges and has potential applications in drug discovery (Walz & Sundberg, 2000).
Novel Synthesis Methods
Innovative synthetic methods for derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been developed, expanding the possibilities for their utilization in medicinal chemistry and beyond (Bucha et al., 2014).
Exploration in Supramolecular Chemistry
Studies have focused on the hydrogen bonding and supramolecular architectures of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine derivatives. This research is critical in understanding their potential in creating new materials with specific desired properties (Jin et al., 2010).
Fluoride Ion Sensing
Derivatives of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine have been explored for their anion recognition abilities, specifically towards fluoride ions. This has implications in environmental and analytical chemistry for detecting fluoride ions (Chahal et al., 2018).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please note that the availability of this information depends on how extensively the compound has been studied. For lesser-known compounds, some of this information might not be available. If you have a specific compound that has been widely studied, I might be able to provide more detailed information. Please provide the name or CAS number of such a compound if you have one.
properties
IUPAC Name |
2-(dimethoxymethyl)-5-methoxy-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-15-10-6-7-13-11-8(10)4-5-9(14-11)12(16-2)17-3/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZBTFPFYOFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=NC=C1)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678408 | |
Record name | 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine | |
CAS RN |
1228666-53-2 | |
Record name | 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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